molecular formula C25H20BrNO5 B11273470 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B11273470
M. Wt: 494.3 g/mol
InChI Key: HOCMAIOCWIXFRN-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a bromo group and a benzofuran moiety, which is further functionalized with a dimethoxybenzoyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of an appropriate precursor, such as 2-hydroxybenzaldehyde, with a suitable reagent like acetic anhydride.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Bromination: The bromine atom can be introduced via an electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through a condensation reaction

Properties

Molecular Formula

C25H20BrNO5

Molecular Weight

494.3 g/mol

IUPAC Name

2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

InChI

InChI=1S/C25H20BrNO5/c1-14-18-13-16(27-25(29)17-6-4-5-7-19(17)26)9-11-20(18)32-24(14)23(28)15-8-10-21(30-2)22(12-15)31-3/h4-13H,1-3H3,(H,27,29)

InChI Key

HOCMAIOCWIXFRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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